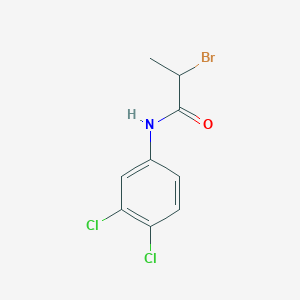

2-bromo-N-(3,4-dichlorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,4-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBPRRZJYAWFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Bromo N 3,4 Dichlorophenyl Propanamide

Diverse Synthetic Routes to 2-bromo-N-(3,4-dichlorophenyl)propanamide

The construction of the target molecule can be approached through several synthetic pathways. These routes primarily focus on first establishing the N-(3,4-dichlorophenyl)propanamide core, also known as propanil (B472794), followed by the introduction of a bromine atom at the alpha-position of the propanoyl group.

The foundational step in synthesizing the parent amide is the formation of a bond between 3,4-dichloroaniline (B118046) and a propanoic acid derivative. This is typically achieved through an amidation or acylation reaction, which falls under the broader category of condensation reactions. libretexts.org The most direct industrial method involves the acylation of 3,4-dichloroaniline with propanoyl chloride. wikipedia.org

This type of condensation reaction involves the combination of an amine and a carboxylic acid (or its activated derivative) to form an amide, with the elimination of a small molecule, such as water or hydrochloric acid. libretexts.org While the reaction between a carboxylic acid and an amine can be driven thermally to remove the water byproduct, this often requires high temperatures that can degrade the reactants or products. acsgcipr.org Using an activated carboxylic acid derivative, such as an acyl chloride (e.g., propanoyl chloride), circumvents the need for harsh conditions and provides a more efficient route to the amide. wikipedia.org The reaction between 3,4-dichloroaniline and propanoyl chloride yields N-(3,4-dichlorophenyl)propanamide (propanil). wikipedia.org

Table 1: Comparison of General Amidation Methods

| Method | Reactants | Conditions | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thermal Condensation | Carboxylic Acid + Amine | High Temperature (e.g., using Dean-Stark apparatus) | Water | Atom economical | Energy intensive; potential for thermal degradation acsgcipr.org |

| Acyl Chloride Acylation | Acyl Chloride + Amine | Often at room temperature or with mild heating; may use a base to scavenge acid | HCl | High reactivity; faster reaction rates; milder conditions | Acyl chlorides can be moisture-sensitive; produces corrosive HCl byproduct |

| Carbodiimide Coupling | Carboxylic Acid + Amine + Coupling Agent (e.g., DCC, EDC) | Room temperature | Urea (B33335) derivative | Mild conditions; good for sensitive substrates | Stoichiometric amounts of coupling agent required; byproduct can be difficult to remove |

Once the N-(3,4-dichlorophenyl)propanamide scaffold is in place, the next step is the introduction of a bromine atom at the α-position (the carbon adjacent to the carbonyl group). This position is activated by the electron-withdrawing carbonyl group, making the α-hydrogens acidic and susceptible to substitution.

The α-bromination of amides can be achieved using various brominating agents under conditions that promote the formation of an enol or enolate intermediate. Common reagents for this transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of an acid catalyst like acetic acid. A similar approach is used in the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, where 3,4-dimethoxybenzaldehyde (B141060) is reacted with bromine in acetic acid. google.com The preparation of 2-bromo-N-(2-chlorophenyl)acetamide from 2-chloroaniline (B154045) and bromoacetyl chloride provides a related example where the bromo-substituent is introduced via the acyl chloride reactant. researchgate.net For the target compound, direct bromination of the pre-formed propanil is the more logical route.

Table 2: Illustrative Conditions for α-Bromination of Carbonyl Compounds

| Substrate Type | Brominating Agent | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Aldehyde | Bromine (Br₂) | Acetic Acid | Acid-catalyzed reaction proceeds through an enol intermediate. google.com |

| Ketone | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or acid | Can proceed via radical or ionic pathways depending on conditions. |

| Amide/Carboxylic Acid | Bromine (Br₂) | Phosphorus Tribromide (PBr₃) - Hell-Volhard-Zelinsky reaction | Classic method for α-bromination of carboxylic acids; applicable to derivatives. |

The α-carbon of 2-bromo-N-(3,4-dichlorophenyl)propanamide is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer requires stereoselective or asymmetric synthesis strategies. While specific methods for this exact molecule are not widely documented, general principles of asymmetric synthesis can be applied. iupac.org

These approaches often rely on the use of chiral components to influence the stereochemical outcome of the reaction. unibo.it

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the propanamide substrate. This auxiliary directs the incoming bromine atom to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Chiral Catalysts: A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This can be applied to either the amidation or the bromination step.

Chiral Reagents/Starting Materials: The synthesis can begin from a chiral pool starting material, such as an enantiomerically pure amino acid derivative, to establish the desired stereocenter early in the synthetic sequence. nih.gov For instance, the diastereoselective synthesis of related bromo-substituted propargylamines has been achieved with high stereocontrol by adding lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines. nih.gov

Table 3: General Strategies for Asymmetric Synthesis

| Strategy | Description | Example Application Area | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A recoverable chiral group is attached to the substrate to direct a stereoselective transformation. | Asymmetric alkylation of enolates. | iupac.org |

| Chiral Ligands | Chiral organic molecules that coordinate to a metal catalyst, creating a chiral catalytic complex. | Asymmetric epoxidation using chiral hydroxamic acid ligands with a vanadium catalyst. mdpi.com | mdpi.com |

| Chiral Substrates | Using a starting material that is already enantiomerically pure. | Synthesis of complex molecules from the natural chiral pool (e.g., amino acids, terpenes). nih.gov | nih.gov |

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. numberanalytics.com Both transition metal catalysis and the burgeoning fields of organocatalysis and biocatalysis offer advanced routes for the synthesis of the 2-bromo-N-(3,4-dichlorophenyl)propanamide precursor and related molecules.

Transition metal catalysis, particularly with palladium, has transformed the formation of carbon-nitrogen bonds. syr.edu The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming N-aryl amides from aryl halides and amides, representing a key alternative for synthesizing the propanil scaffold. syr.edu This method is valued for its scalability, efficiency, and tolerance of a wide range of functional groups. syr.edu

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. syr.edu Other transition metal-catalyzed processes, such as the aminocarbonylation of aryl halides, also provide efficient pathways to aromatic amides. researchgate.netresearchgate.net These reactions use carbon monoxide as a carbonyl source to couple an aryl halide with an amine. researchgate.net

Table 4: Overview of Palladium-Catalyzed Amide Synthesis

| Reaction Name | Reactants | Key Catalyst Components | Description |

|---|---|---|---|

| Buchwald-Hartwig Amidation | Aryl Halide + Amide | Palladium Precursor (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos, SPhos) + Base | Direct cross-coupling to form a C(aryl)-N bond. syr.edu |

| Aminocarbonylation | Aryl Halide + Amine + Carbon Monoxide (CO) | Palladium Catalyst | A three-component reaction that incorporates a carbonyl group to form the amide. researchgate.net |

| α-Arylation of Amides | Aryl Halide + Amide Enolate | Palladium Catalyst + Ligand + Base | Forms a C(aryl)-C(α) bond, useful for derivatization at the α-position. acs.org |

In the quest for more sustainable chemical processes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional methods. rsc.org

Biocatalysis utilizes enzymes for organic synthesis, offering high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. rsc.orgmanchester.ac.uk The formation of amide bonds is a common reaction in the pharmaceutical industry, and enzymes provide a green alternative to chemical reagents. rsc.orgrsc.org Several classes of enzymes can be used:

Hydrolases (e.g., Lipases): These enzymes can be used in reverse, catalyzing amide formation instead of hydrolysis, often in low-water systems to shift the equilibrium. rsc.orgrsc.org

ATP-dependent Ligases: Enzymes such as amide bond synthetase (ABS) catalyze the formation of amides via an adenylate intermediate, offering high efficiency in aqueous media. researchgate.netnih.gov

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. researchgate.net This field has provided new, efficient methods for constructing complex molecular architectures. nih.gov While direct organocatalytic synthesis of the target molecule is not established, the principles can be applied. For example, organocatalysts are effective in promoting Michael additions, aldol (B89426) reactions, and other C-C and C-N bond-forming reactions that could be adapted to build or modify the propanamide scaffold under mild conditions. researchgate.net

Table 5: Modern Catalytic Approaches for Amide Synthesis

| Approach | Catalyst Type | Typical Conditions | Key Advantages |

|---|---|---|---|

| Biocatalysis | Enzymes (e.g., Lipases, N-acyltransferases, Amide Synthetases) rsc.orgresearchgate.net | Aqueous buffer, near-neutral pH, room temperature | High selectivity (chemo-, regio-, stereo-), environmentally benign, sustainable. rsc.org |

| Organocatalysis | Small organic molecules (e.g., proline, thiourea (B124793) derivatives) | Organic solvents, often mild temperatures | Metal-free, avoids toxic heavy metals, can provide high enantioselectivity. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The synthesis of 2-bromo-N-(3,4-dichlorophenyl)propanamide, like any chemical manufacturing process, can be evaluated and optimized through the lens of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Traditional amide synthesis often involves the use of volatile organic solvents (VOCs), which can be hazardous and environmentally damaging. Modern approaches seek to minimize or eliminate solvent use.

Solvent-Free Amidation: One green approach involves the direct reaction of a carboxylic acid with an amine source under solvent-free conditions, often with the aid of a catalyst. For the precursor, N-(3,4-dichlorophenyl)propanamide, a potential solvent-free route could involve heating propanoic acid with 3,4-dichloroaniline and a catalyst like boric acid. scispace.comresearchgate.net Another method utilizes the pyrolysis of urea as an in situ source of ammonia (B1221849) for primary amide synthesis, a principle that can be adapted for secondary amides by reacting the carboxylic acid directly with the aniline (B41778). scispace.comresearchgate.net These reactions are often performed by simple trituration and direct heating of the reactants, eliminating the need for solvents and simplifying product work-up. scispace.com

Reduced-Solvent Conditions: When a solvent is necessary, green alternatives to conventional choices like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are preferred. Bio-derived solvents such as Cyrene™ have been shown to be effective for the synthesis of amides from acid chlorides and amines. bath.ac.uk A synthesis of N-(3,4-dichlorophenyl)propanamide could be envisioned by reacting propanoyl chloride with 3,4-dichloroaniline in Cyrene™, followed by a simple aqueous work-up to precipitate the product. bath.ac.uk This approach significantly reduces the toxicity and environmental persistence associated with traditional solvents.

The subsequent alpha-bromination step to yield the final product could also be adapted to greener conditions, potentially using solid-state reaction conditions or mechanochemistry to minimize solvent use.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comresearchgate.netrsc.org The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product.

A conventional synthesis of 2-bromo-N-(3,4-dichlorophenyl)propanamide might proceed in two steps:

Amidation: Reaction of 3,4-dichloroaniline with propanoyl chloride to form N-(3,4-dichlorophenyl)propanamide.

C₆H₅Cl₂N + C₃H₅ClO → C₉H₉Cl₂NO + HCl

Bromination: Reaction of the amide with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

C₉H₉Cl₂NO + C₄H₄BrNO₂ → C₉H₈BrCl₂NO + C₄H₅NO₂

Let's analyze the atom economy of the first step, the amidation reaction:

Interactive Data Table: Atom Economy Calculation for Amidation Step

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms Utilized in Product (C₉H₉Cl₂NO) | Atoms Wasted (HCl) |

| 3,4-dichloroaniline | C₆H₅Cl₂N | 162.02 | All (14 atoms) | None |

| Propanoyl chloride | C₃H₅ClO | 92.52 | C₃H₄O (8 atoms) | H, Cl (2 atoms) |

| Total | 254.54 |

Calculation:

Molar Mass of Desired Product (C₉H₉Cl₂NO): 218.08 g/mol

Total Molar Mass of Reactants: 162.02 + 92.52 = 254.54 g/mol

Percent Atom Economy: (218.08 / 254.54) * 100% = 85.7%

While an 85.7% atom economy is relatively high, the reaction still produces hydrogen chloride (HCl) as a stoichiometric byproduct, which must be neutralized, typically creating salt waste. The subsequent bromination with NBS also has a lower atom economy due to the succinimide (B58015) byproduct.

Chemical Derivatization and Analog Synthesis

The structure of 2-bromo-N-(3,4-dichlorophenyl)propanamide offers several sites for chemical modification to produce a library of analogs for further research. These sites include the bromine atom, the amide linkage, and the dichlorophenyl ring.

The bromine atom at the alpha-position to the amide carbonyl is activated towards nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups. nih.govyoutube.com The reaction involves the attack of a nucleophile on the α-carbon, with bromide acting as the leaving group. This pathway is a powerful tool for synthesizing α-functionalized amides. acs.org

Interactive Data Table: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

| Azide (B81097) | Sodium Azide (NaN₃) | α-azido | |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-arylthio | |

| Amine | Diethylamine (Et₂NH) | α-amino | |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-hydroxy | |

| Cyanide | Sodium Cyanide (NaCN) | α-cyano | |

| Carboxylate | Sodium Acetate (CH₃COONa) | α-acyloxy |

Note: The product structures depict the core N-(3,4-dichlorophenyl)propanamide moiety with the new functional group at the α-position.

These reactions significantly diversify the chemical properties of the parent compound, enabling structure-activity relationship (SAR) studies. For instance, replacement with an amine or azide group introduces a key vector for further conjugation or modification. nih.gov

The amide bond is generally stable, but it can be transformed under specific reaction conditions to yield different functional groups. organic-chemistry.org

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to its constituent carboxylic acid (2-bromopropanoic acid) and amine (3,4-dichloroaniline).

Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group, yielding the corresponding secondary amine, N-(3,4-dichlorophenyl)-2-bromopropan-1-amine.

Thionation: The amide oxygen can be replaced with sulfur to form a thioamide using reagents like Lawesson's reagent or, under milder conditions, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt. researchgate.net Thioamides have distinct electronic and steric properties compared to their amide counterparts.

Activation and Substitution: The amide can be activated with reagents like triflic anhydride, making it susceptible to attack by various nucleophiles, which can lead to more complex transformations beyond simple cleavage. libretexts.orgnih.gov

The dichlorophenyl ring can undergo electrophilic aromatic substitution (EAS) to introduce additional substituents, although the ring is considered electron-deficient (deactivated) due to the presence of two electron-withdrawing chlorine atoms and the moderately deactivating N-acyl group. minia.edu.egmasterorganicchemistry.com

The directing effects of the existing substituents must be considered:

N-acyl group (-NHCOR): This group is an ortho, para-director. However, due to its bulkiness, it often favors substitution at the para position. ucalgary.cayoutube.com In this molecule, the position para to the amide (position 4) is already occupied by a chlorine atom. Therefore, it primarily directs towards the ortho position (position 2).

Chlorine atoms (-Cl): Chlorine is deactivating but also an ortho, para-director. The chlorine at C3 directs to positions 2 and 5. The chlorine at C4 directs to positions 3 and 5.

Considering these combined effects, the most probable sites for electrophilic attack are positions 2 and 5. Position 5 is sterically more accessible and is activated by both the C4-chloro group (ortho) and the amide group (ortho to the nitrogen's point of attachment, but electronically influencing the whole ring). Position 2 is activated by the amide group (ortho) and the C3-chloro group (ortho), but it is significantly more sterically hindered. Therefore, substitution is most likely to occur at position 5 .

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a nitro group (-NO₂) at position 5.

Halogenation: Further chlorination or bromination using Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) would place another halogen at position 5.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at position 5. minia.edu.eg

Chemical Reactivity and Transformation Pathways of 2 Bromo N 3,4 Dichlorophenyl Propanamide

Electrophilic and Nucleophilic Reactions of the Compound

The molecule possesses several reactive centers that can engage in both electrophilic and nucleophilic reactions. The electron-withdrawing nature of the dichlorophenyl group and the bromine atom significantly influences the reactivity of the amide and the aliphatic chain.

The bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) is a good leaving group, making this position susceptible to nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the inductive effect of both the bromine and the adjacent carbonyl group. This reactivity allows for the synthesis of more complex molecules by replacing the bromine with various nucleophiles.

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion in a single, concerted step. chemguide.co.uk The rate of this reaction is dependent on both the concentration of the substrate and the nucleophile. rsc.org Common nucleophiles that can displace the bromine include amines, thiols, and azide (B81097) ions.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | 2-hydroxy-N-(3,4-dichlorophenyl)propanamide |

| Alkoxide (RO⁻) | Sodium Methoxide | 2-methoxy-N-(3,4-dichlorophenyl)propanamide |

| Thiolate (RS⁻) | Sodium Thiocyanate | 2-thiocyanato-N-(3,4-dichlorophenyl)propanamide |

This table is illustrative of potential reactions based on established chemical principles for alpha-bromo amides.

The amide group is a key functional feature of the molecule. While generally stable, it can undergo hydrolysis under acidic or basic conditions. This reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the amide. The process cleaves the amide bond, yielding 3,4-dichloroaniline (B118046) and 2-bromopropanoic acid. The rate of hydrolysis is influenced by pH, with faster degradation often observed in both strongly acidic and basic media. dss.go.th

The 3,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing inductive effects of the two chlorine atoms and the amide group. wikipedia.orgmasterorganicchemistry.com These groups pull electron density away from the ring, making it less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or sulfonium (B1226848) ions (SO₃). minia.edu.eglibretexts.org

Hydrolysis and Solvolysis Mechanisms

Hydrolysis is a primary degradation pathway for N-(3,4-dichlorophenyl)propanamide compounds. The reaction breaks the amide bond, leading to the formation of 3,4-dichloroaniline (DCA) and the corresponding carboxylic acid. dss.go.thproquest.comnih.gov This transformation can be catalyzed by acids, bases, or enzymes in biological systems. dss.go.th

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon. This is followed by the elimination of the 3,4-dichloroanilide anion as a leaving group, which then abstracts a proton to form 3,4-dichloroaniline. In acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.

The half-life of the parent compound, propanil (B472794), can be as short as a few days depending on the environmental pH. dss.go.th For instance, a half-life of 2 days has been reported at pH 8. dss.go.th

Photochemical Transformation Pathways

Photolysis, or degradation by sunlight, represents another significant transformation pathway for this class of compounds. researchgate.net When exposed to ultraviolet radiation, the molecule can absorb energy, leading to the excitation of electrons and subsequent chemical reactions. Potential photochemical pathways can include the cleavage of the carbon-bromine bond to form a radical intermediate or the breakdown of the amide linkage. The degradation of the parent compound, propanil, is known to be a major environmental fate process. researchgate.net The primary product of propanil's degradation is often 3,4-dichloroaniline, indicating that cleavage of the amide bond is a key pathway. dss.go.thresearchgate.net

Redox Chemistry of the Compound (e.g., oxidation, reduction reactions)

The compound can participate in redox reactions. The dichlorophenyl moiety can influence these processes. For example, propanil and its major metabolite, 3,4-dichloroaniline, are known to induce the oxidation of the iron (II) in hemoglobin to iron (III), a process that forms methemoglobin. nih.gov This indicates that the dichlorophenyl portion of the molecule can facilitate oxidative processes in biological systems.

Conversely, the compound can undergo reduction. For instance, catalytic hydrogenation could potentially reduce the aromatic ring or remove the chlorine substituents under specific conditions, although this would require significant energy input. More readily, the amide group could be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| 2-bromo-N-(3,4-dichlorophenyl)propanamide | 2-bromo-N-(3,4-dichlorophenyl)propanamide |

| Propanil | N-(3,4-dichlorophenyl)propanamide |

| 3,4-dichloroaniline | 3,4-dichloroaniline |

| 2,4,6-tribromoaniline | 2,4,6-tribromoaniline |

| Anilinium hydrogen sulphate | Anilinium hydrogensulfate |

| Sulphanilic acid | 4-aminobenzenesulfonic acid |

| 2-bromo-2-methylpropane | 2-bromo-2-methylpropane |

| Propionic acid | Propanoic acid |

| 2-bromopropanoic acid | 2-bromopropanoic acid |

| 3,3',4,4'-tetrachloroazobenzene | 3,3',4,4'-Tetrachloro-1,1'-azobenzene |

Thermal Degradation Profiles and Mechanisms

The thermal stability and decomposition of related N-acylamino amides have been investigated using techniques such as Differential Scanning Calorimetry (DSC). scielo.br For amides in general, thermal decomposition can proceed through various mechanisms, including homolysis to form free radicals. rsc.orgpsu.edu In the case of halogenated compounds, the cleavage of carbon-halogen bonds is a critical step in the degradation process.

For 2-bromo-N-(3,4-dichlorophenyl)propanamide, the degradation process is likely initiated by the cleavage of the weakest bonds within the molecule as the temperature increases. The C-Br bond is typically weaker than the C-Cl and C-N bonds, suggesting that its homolytic cleavage could be an initial step, leading to the formation of a bromine radical and an organic radical.

The subsequent degradation would likely involve the fragmentation of the propanamide and dichlorophenyl moieties. Research on the thermal decomposition of brominated flame retardants shows that common products include hydrogen bromide (HBr), various brominated and non-brominated phenols, and benzofurans. cetjournal.it By analogy, the thermal degradation of 2-bromo-N-(3,4-dichlorophenyl)propanamide could yield HBr, 3,4-dichloroaniline, and various chlorinated and brominated aromatic compounds.

The amide linkage itself can also undergo cleavage under thermal stress. The decomposition of peptides, which contain multiple amide bonds, involves fragmentation at these sites. nih.gov This suggests that another potential degradation pathway for 2-bromo-N-(3,4-dichlorophenyl)propanamide could involve the breaking of the amide bond, leading to the formation of 3,4-dichloroaniline and a 2-bromopropanoyl derivative.

The expected thermal degradation products are summarized in the table below, based on the analysis of similar compounds.

| Potential Degradation Products | Originating Moiety | Supporting Evidence from Analogous Compounds |

| Hydrogen Bromide (HBr) | 2-bromopropanamide | Cleavage of C-Br bond, common in brominated compounds cetjournal.it |

| 3,4-dichloroaniline | N-(3,4-dichlorophenyl) | Cleavage of the amide bond |

| Brominated and Chlorinated Phenols | Dichlorophenyl and propanamide | Rearrangement and fragmentation of the aromatic ring and side chain cetjournal.it |

| Brominated and Chlorinated Benzofurans | Dichlorophenyl and propanamide | Cyclization reactions following initial fragmentation cetjournal.it |

It is important to note that the precise degradation profile and the relative abundance of these products would depend on the specific conditions, such as the temperature, heating rate, and the presence of oxygen or other reactive species.

Article: Scientific Profile of N-(3,4-dichlorophenyl)propanamide and its Derivatives

Disclaimer: Specific research data for the compound 2-bromo-N-(3,4-dichlorophenyl)propanamide is limited in publicly available scientific literature. Therefore, this article focuses on the extensive research conducted on its parent compound, Propanil (N-(3,4-dichlorophenyl)propanamide), to provide a scientifically grounded understanding of its molecular interactions and biological mechanisms. The principles and pathways described for Propanil are foundational for predicting the behavior of its halogenated derivatives.

Molecular Interactions and Biological Mechanisms Non Clinical Focus

The biological activity of N-(3,4-dichlorophenyl)propanamide (Propanil) is rooted in its specific interactions with molecular targets in plants and its subsequent metabolism by various biological systems. As a widely used herbicide, its mechanisms have been studied to understand its selectivity and environmental fate.

The herbicidal action of Propanil (B472794) is primarily due to its ability to inhibit photosynthesis. wikipedia.orgresearchgate.net In vitro studies have elucidated the specific molecular targets and the biochemical consequences of this interaction.

Computational studies, including molecular docking and dynamics simulations, have provided insights into the binding of Propanil and its analogs to key proteins. These in silico methods characterize the atomic-level interactions that govern the compound's biological activity. researchgate.netmdpi.com

One key interaction is with amidase enzymes, which are responsible for its detoxification in certain organisms. A study involving the amidase PsaA, which converts Propanil to its metabolite 3,4-dichloroaniline (B118046) (3,4-DCA), used molecular docking and simulation to identify the specific amino acid residues involved in the binding. researchgate.net The analysis revealed that residues including Tyr164, Trp66, Ala59, Val283, Arg58, His33, His191, and His226 are critical for the specific interaction and stable binding of Propanil within the enzyme's active site. researchgate.net

The primary herbicidal target of Propanil is the D1 protein within the Photosystem II (PSII) complex in plant chloroplasts. pressbooks.pubucanr.edu Propanil acts as a competitive inhibitor, binding to the plastoquinone-binding site on the D1 protein. unl.eduresearchgate.net This binding event blocks the photosynthetic electron transport chain, which halts the production of ATP and NADPH, thereby inhibiting carbon dioxide fixation. unl.edu The interruption of electron flow leads to the formation of reactive oxygen species, causing rapid lipid peroxidation and cell membrane destruction. pressbooks.pub

Biochemical assays have been fundamental in quantifying the interaction of Propanil with its molecular targets. The primary biochemical effect is the potent inhibition of photosynthesis in susceptible plants. umn.edu

The key to Propanil's selectivity, particularly its tolerance in rice, is its rapid detoxification via enzymatic hydrolysis. This reaction is catalyzed by the enzyme aryl acylamidase (AAA), formally known as aryl-acylamide amidohydrolase (EC 3.5.1.13). researchgate.netwikipedia.org This enzyme hydrolyzes the amide bond of Propanil to produce the non-phytotoxic metabolites 3,4-dichloroaniline (3,4-DCA) and propionic acid. researchgate.net The activity of this enzyme can be inhibited in vitro by certain organophosphate insecticides, which can eliminate the selectivity of Propanil in rice plants. nih.gov

Detailed kinetic studies have been performed on specific amidases that hydrolyze Propanil. For example, the amidase PsaA was found to exhibit Michaelis-Menten kinetics with Propanil as a substrate. researchgate.net

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| PsaA | Propanil | 125 | 5.7 | 7.5 | 30 |

The molecular structure of Propanil is crucial for its biological activity, and modifications to its scaffold can significantly alter its efficacy and selectivity. The core components for its herbicidal action are the 3,4-dichlorinated phenyl ring and the propanamide side chain.

The position of the chlorine atoms on the aniline (B41778) ring is critical. The 3,4-dichloro substitution pattern provides the optimal conformation for binding to the D1 protein in Photosystem II. Altering the number or position of these halogen substituents generally leads to a decrease in herbicidal activity.

The amide linkage is another key feature. It is the site of detoxification by aryl acylamidase. researchgate.net Therefore, structural modifications near this bond can influence the rate of hydrolysis and, consequently, the compound's selectivity. The introduction of a substituent, such as the bromine atom in 2-bromo-N-(3,4-dichlorophenyl)propanamide, would introduce steric hindrance near the amide bond. This increased steric bulk could potentially decrease the rate of hydrolysis by aryl acylamidase, which might alter the compound's selectivity profile. Studies on other enzyme-ligand systems have shown that steric factors can be crucial determinants of activity and resistance. nih.gov

Furthermore, studies on the substrate specificity of the amidase PsaA revealed that the enzyme is highly specific for Propanil and does not effectively hydrolyze other structurally similar herbicides. This specificity was attributed to a key amino acid residue, Tyr138, which affects the substrate spectrum of the enzyme. researchgate.net This highlights how subtle changes in the herbicide's structure can dramatically impact its interaction with metabolizing enzymes.

The breakdown of Propanil in non-target organisms and the environment occurs through defined metabolic pathways in plants and microorganisms.

In tolerant plants like rice, the primary biotransformation pathway is the rapid hydrolysis of the amide bond by aryl acylamidase. wikipedia.orgresearchgate.net This initial step is a detoxification mechanism that yields 3,4-dichloroaniline (3,4-DCA) and propionic acid. msstate.edu The resulting metabolites undergo further Phase II and Phase III reactions. ucanr.edu 3,4-DCA is often conjugated with endogenous molecules like glucose to form N-(3,4-dichlorophenyl)glucosylamine or becomes incorporated into insoluble cellular components such as lignin. msstate.educambridge.org Propionic acid enters the plant's general metabolic pool and is eventually metabolized. msstate.edu

| Phase | Reaction | Enzyme | Metabolites |

|---|---|---|---|

| Phase I | Amide Bond Hydrolysis | Aryl Acylamidase (AAA) | 3,4-dichloroaniline (3,4-DCA), Propionic Acid |

| Phase II | Conjugation | Various transferases | N-(3,4-dichlorophenyl)glucosylamine |

| Phase III | Compartmentalization/Incorporation | N/A | Lignin-bound 3,4-DCA |

In microbial systems, such as soil and water bacteria, a similar initial step of hydrolysis occurs, where various microorganisms utilize amidases to cleave Propanil into 3,4-DCA. researchgate.netnih.gov Numerous bacterial strains have been identified that can perform this transformation. A study on a microbial consortium capable of completely degrading Propanil identified nine distinct bacterial genera. nih.gov Some of these strains were also capable of using the 3,4-DCA metabolite as a growth substrate. nih.gov However, in some microbial systems, 3,4-DCA can be further transformed by peroxidases into persistent and complex molecules like 3,3',4,4'-tetrachloroazobenzene. researchgate.net

| Identified Bacterial Genera | ||

|---|---|---|

| Acidovorax | Flavobacterium | Pseudomonas |

| Luteibacter | Variovorax | Rhodococcus |

| Xanthomonas | Acinetobacter | Kocuria |

Information Deficit for 2-bromo-N-(3,4-dichlorophenyl)propanamide

A thorough review of scientific literature reveals a significant lack of available data regarding the environmental fate and degradation of the specific chemical compound 2-bromo-N-(3,4-dichlorophenyl)propanamide . Consequently, it is not possible to provide a detailed, scientifically accurate article based on the requested outline.

The specified compound, 2-bromo-N-(3,4-dichlorophenyl)propanamide, appears to be a brominated analogue of the widely used and extensively studied herbicide, Propanil (N-(3,4-dichlorophenyl)propanamide) . The vast majority of research on related structures pertains to Propanil.

Studies on Propanil cover its:

Abiotic degradation , including photolysis and hydrolysis.

Biotic degradation by various microorganisms in soil and water.

Metabolites , with 3,4-dichloroaniline (DCA) being a primary and frequently monitored degradation product.

Soil interactions , such as adsorption, desorption, and leaching potential.

However, this extensive body of research on Propanil cannot be extrapolated to its brominated counterpart. The presence and position of the bromine atom on the propanamide side chain would significantly alter the molecule's chemical and physical properties, leading to different degradation pathways, rates of transformation, and environmental behavior.

Without specific studies on 2-bromo-N-(3,4-dichlorophenyl)propanamide, any discussion of its environmental fate would be speculative and would not meet the required standards of scientific accuracy. There is no information in the available scientific literature to populate the requested sections on its photolytic and hydrolytic degradation, microbial degradation pathways, environmental metabolites, or soil adsorption and leaching characteristics.

Therefore, the requested article cannot be generated. Further research and empirical studies are needed to characterize the environmental profile of 2-bromo-N-(3,4-dichlorophenyl)propanamide.

Environmental Fate and Degradation Studies of 2 Bromo N 3,4 Dichlorophenyl Propanamide

Volatilization and Atmospheric Transport Considerations

A thorough review of publicly available scientific literature reveals a significant lack of specific research on the volatilization and atmospheric transport of 2-bromo-N-(3,4-dichlorophenyl)propanamide. Studies detailing its potential to move from soil or water into the atmosphere and its subsequent fate are not readily found.

The assessment of a chemical's volatilization potential and its capacity for atmospheric transport relies on key physicochemical properties, primarily vapor pressure and Henry's Law constant.

Vapor Pressure: This property indicates the tendency of a substance to transition into the gaseous phase. A higher vapor pressure suggests a greater potential for volatilization from soil and water surfaces.

Henry's Law Constant (HLC): This value describes the partitioning of a chemical between water and air, indicating its tendency to escape from an aqueous solution into the atmosphere.

Due to the absence of dedicated research, no quantitative data or detailed findings on the atmospheric fate of 2-bromo-N-(3,4-dichlorophenyl)propanamide can be presented. The table below reflects the current data gap.

Physicochemical Properties for Volatilization Assessment of 2-bromo-N-(3,4-dichlorophenyl)propanamide

| Property | Value | Source |

|---|---|---|

| Vapor Pressure | Data not available | N/A |

Consequently, considerations regarding its atmospheric residence time, potential for long-range transport, and atmospheric degradation pathways remain speculative without the foundational data from experimental or validated modeling studies.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation Techniques for Research Applications

Chromatographic methods are fundamental for the separation and analysis of "2-bromo-N-(3,4-dichlorophenyl)propanamide." These techniques are pivotal in both qualitative and quantitative assessments, providing insights into sample complexity and component concentration.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of "2-bromo-N-(3,4-dichlorophenyl)propanamide" and for monitoring the progress of its synthesis. A reversed-phase HPLC method is commonly employed for the analysis of related N-acyl anilide compounds, such as the herbicide propanil (B472794). researchgate.netsielc.com This technique allows for the separation of the target compound from starting materials, byproducts, and degradation products.

For a compound like "2-bromo-N-(3,4-dichlorophenyl)propanamide," a typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic or phosphoric acid). sielc.com UV detection is often utilized, with the wavelength set to a value where the analyte exhibits maximum absorbance, typically around 254 nm for aromatic compounds. researchgate.net The retention time of the compound is a key parameter for its identification, while the peak area provides quantitative information about its concentration. This method can be validated for linearity, accuracy, and precision to ensure reliable results. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of N-Acyl Anilide Compounds

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 270 nm sielc.com |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) researchgate.net |

This table presents typical parameters and may require optimization for the specific analysis of "2-bromo-N-(3,4-dichlorophenyl)propanamide".

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "2-bromo-N-(3,4-dichlorophenyl)propanamide" itself may have limited volatility, GC analysis can be performed on its more volatile derivatives or degradation products. For instance, the analysis of related compounds like N-(trans-2-dimethylaminocyclopentyl)-N-(3',4'-dichlorophenyl) propanamide has been successfully achieved using GC with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated compounds. nih.gov

The sample preparation for GC analysis might involve a derivatization step to increase the volatility and thermal stability of the analyte. The choice of the stationary phase in the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 3% OV-17 on Supelcoport packing, has been used for similar dichlorophenyl propanamide derivatives. nih.gov The operating temperatures of the injector, column, and detector are optimized to ensure efficient separation and detection without causing thermal degradation of the compound.

The presence of a chiral center at the second carbon of the propanamide moiety in "2-bromo-N-(3,4-dichlorophenyl)propanamide" means that it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For structurally related chiral compounds, both normal-phase and reversed-phase chiral HPLC have been employed. researchgate.net The selection of the appropriate CSP is crucial and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of racemic compounds. researchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) for normal-phase chromatography, is optimized to achieve the best separation. researchgate.net The successful separation of enantiomers is essential in pharmaceutical and agrochemical research, as different enantiomers can exhibit distinct biological activities.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and quantification of "2-bromo-N-(3,4-dichlorophenyl)propanamide."

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is instrumental in confirming the identity of "2-bromo-N-(3,4-dichlorophenyl)propanamide" and distinguishing it from other compounds with the same nominal mass. The high resolution allows for the differentiation of isotopes, which is particularly useful for compounds containing bromine and chlorine, as they have characteristic isotopic patterns. nih.gov For instance, the presence of one bromine atom and two chlorine atoms in the molecule will result in a distinctive isotopic cluster in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information about the precursor ion. This fragmentation analysis is crucial for the structural elucidation of "2-bromo-N-(3,4-dichlorophenyl)propanamide."

The fragmentation pattern can reveal the connectivity of atoms within the molecule. For a related compound, propanil (N-(3,4-dichlorophenyl)propanamide), mass spectrometric studies have been conducted to understand its decomposition products. nih.gov In the case of "2-bromo-N-(3,4-dichlorophenyl)propanamide," characteristic fragmentation pathways would be expected. For example, cleavage of the amide bond would likely be a prominent fragmentation pathway, leading to the formation of ions corresponding to the 3,4-dichloroaniline (B118046) moiety and the 2-bromopropanoyl moiety. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

NMR spectroscopy is the most powerful tool for the structural determination of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 2-bromo-N-(3,4-dichlorophenyl)propanamide. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and the number of neighboring protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., methyl, methine, quaternary, carbonyl).

For 2-bromo-N-(3,4-dichlorophenyl)propanamide, the chiral center at the second carbon of the propanamide moiety results in distinct signals for the protons and carbons. The 3,4-disubstituted aromatic ring gives rise to a characteristic splitting pattern.

Predicted ¹H NMR Data: The spectrum is expected to show signals corresponding to the amide proton (N-H), the three aromatic protons, the methine proton (CH), and the three methyl protons (CH₃). The chemical shifts are influenced by the electronegativity of adjacent atoms (Br, O, N, Cl) and anisotropic effects from the aromatic ring.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to each carbon atom in the unique chemical environments of the molecule: the carbonyl carbon, the two carbons of the bromopropyl group, and the six carbons of the dichlorophenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-bromo-N-(3,4-dichlorophenyl)propanamide

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide (N-H) | 8.0 - 9.5 | Singlet (broad) | - |

| Aromatic (C2-H) | ~7.8 | Doublet | ~122 |

| Aromatic (C5-H) | ~7.4 | Doublet | ~120 |

| Aromatic (C6-H) | ~7.6 | Doublet of doublets | ~118 |

| Methine (CH-Br) | 4.5 - 5.0 | Quartet | 45 - 55 |

| Methyl (CH₃) | 1.8 - 2.2 | Doublet | 20 - 25 |

| Carbonyl (C=O) | - | - | 168 - 172 |

| Aromatic (C1) | - | - | ~138 |

| Aromatic (C3) | - | - | ~133 |

| Aromatic (C4) | - | - | ~131 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-bromo-N-(3,4-dichlorophenyl)propanamide, a cross-peak would be expected between the methine proton (CH-Br) and the methyl protons (CH₃), confirming the propanamide backbone. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This technique would definitively link the predicted proton signals to their corresponding carbon signals in the data table above, for example, connecting the methyl proton doublet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to four bonds. cornell.edu This is crucial for connecting different fragments of the molecule. Key expected correlations include:

The amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic C1 carbon.

The methine proton (CH-Br) to the carbonyl carbon (C=O).

The methyl protons (CH₃) to the methine carbon (CH-Br) and the carbonyl carbon (C=O).

The aromatic protons to adjacent and more distant aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial proximity between the amide proton and specific protons on the aromatic ring, providing insight into the molecule's preferred conformation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information to NMR by identifying specific functional groups and characterizing the electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). miamioh.edu The absorption frequencies are characteristic of the bonds and functional groups present. miamioh.edu For a secondary amide like 2-bromo-N-(3,4-dichlorophenyl)propanamide, the IR spectrum is expected to show several characteristic absorption bands. researchgate.netspectroscopyonline.comblogspot.com

Interactive Data Table: Predicted IR Absorption Frequencies for 2-bromo-N-(3,4-dichlorophenyl)propanamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (N-H) | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | Aromatic Ring (C-H) | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Methyl/Methine (C-H) | 2990 - 2850 | Medium |

| C=O Stretch (Amide I band) | Amide (C=O) | 1680 - 1640 | Strong |

| N-H Bend (Amide II band) | Amide (N-H) | 1570 - 1515 | Strong |

| Aromatic C=C Stretch | Aromatic Ring (C=C) | 1600 - 1450 | Medium |

| C-Cl Stretch | Aryl Halide (C-Cl) | 1100 - 1000 | Strong |

| C-Br Stretch | Alkyl Halide (C-Br) | 650 - 550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. bath.ac.uk The absorption wavelengths provide information about the electronic structure, particularly conjugated π-systems. The primary chromophore in 2-bromo-N-(3,4-dichlorophenyl)propanamide is the 3,4-dichlorophenyl group attached to the amide nitrogen. The electronic transitions are typically π → π* transitions within the benzene (B151609) ring. The presence of the chlorine and amide substituents influences the exact wavelength of maximum absorbance (λmax). Dichlorophenol compounds typically show absorbance peaks between 280 and 300 nm. researchgate.netresearchgate.net

The UV-Vis spectrum is expected to show a primary absorption band in the UV region, characteristic of the substituted benzene ring.

Predicted λmax: ~280-295 nm, corresponding to the π → π* electronic transitions of the dichlorinated aromatic system.

Following a comprehensive search for scholarly articles and data pertaining to "2-bromo-N-(3,4-dichlorophenyl)propanamide," it has been determined that there is no publicly available research that specifically addresses the computational and theoretical chemistry investigations as outlined in the user's request.

The performed searches for quantum chemical calculations, molecular orbital analysis, charge distribution, electrostatic potentials, frontier orbital theory applications, conformational analysis, potential energy surface scans, and molecular dynamics simulations for the exact compound "2-bromo-N-(3,4-dichlorophenyl)propanamide" did not yield any specific studies.

While general principles of these computational methods and studies on structurally similar but distinct molecules are available, the strict constraint to focus solely on "2-bromo-N-(3,4-dichlorophenyl)propanamide" prevents the use of this information. Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for each specified section and subsection.

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Prediction and Transition State Analysis

The synthesis of 2-bromo-N-(3,4-dichlorophenyl)propanamide typically involves the acylation of 3,4-dichloroaniline (B118046) with 2-bromopropanoyl chloride. Computational chemistry can be employed to elucidate the precise mechanism of this N-acylation reaction. Density Functional Theory (DFT) is a common method used to model such reactions, providing a detailed picture of the energy landscape. rsc.org

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram would reveal the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The transition state is the highest point on this energy pathway and represents a transient molecular structure that is neither reactant nor product. nih.gov

Theoretical analysis of the transition state for the formation of 2-bromo-N-(3,4-dichlorophenyl)propanamide would involve identifying its geometry, charge distribution, and vibrational frequencies. nih.govresearchgate.net For instance, in the reaction between 3,4-dichloroaniline and 2-bromopropanoyl chloride, the transition state would likely involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-chlorine bond in the acyl chloride. Computational models can pinpoint the bond lengths and angles at this critical point. This knowledge is not only of fundamental chemical interest but can also be leveraged to optimize reaction conditions for improved yield and purity.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization. frontiersin.orguncw.edunmrdb.org Techniques such as Density Functional Theory (DFT) can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. github.iomanchester.ac.ukacs.org

For 2-bromo-N-(3,4-dichlorophenyl)propanamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be performed to predict its ¹H and ¹³C NMR spectra. mdpi.commdpi.com These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing these predicted spectra with experimental data, the structure of the synthesized compound can be confirmed. nih.govnih.gov

Similarly, the vibrational frequencies of the molecule can be calculated. researchgate.netyoutube.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the amide group or the bending of C-H bonds in the phenyl ring. researchgate.netresearchgate.net This information is useful for interpreting the experimental IR spectrum of the compound. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. acs.org

Below are hypothetical tables of predicted spectroscopic data for 2-bromo-N-(3,4-dichlorophenyl)propanamide, based on typical results from DFT calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.0 | 120 - 135 |

| Amide NH | 8.5 - 9.0 | - |

| CH-Br | 4.5 - 5.0 | 40 - 45 |

| CH₃ | 1.8 - 2.0 | 20 - 25 |

| C=O | - | 165 - 170 |

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3200 - 3300 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2900 - 3000 |

| C=O stretch (Amide I) | 1650 - 1680 |

| Aromatic C=C stretch | 1450 - 1600 |

| N-H bend (Amide II) | 1500 - 1550 |

| C-N stretch | 1200 - 1300 |

| C-Cl stretch | 700 - 800 |

| C-Br stretch | 500 - 600 |

Ligand-Target Interaction Modeling (Focus on binding thermodynamics, specific interactions, excluding efficacy/toxicity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netmdpi.com This is particularly useful in drug discovery for understanding how a small molecule like 2-bromo-N-(3,4-dichlorophenyl)propanamide might interact with a biological target, such as a protein receptor or enzyme. nih.govnih.govnih.gov

A molecular docking simulation would place the 2-bromo-N-(3,4-dichlorophenyl)propanamide molecule into the binding site of a target protein and calculate the most likely binding pose. mdpi.com The simulation also provides a scoring function that estimates the binding affinity, often expressed as a binding free energy (ΔG). acs.orgmdpi.com A more negative ΔG indicates a more favorable binding interaction.

The analysis of the docked pose reveals specific molecular interactions between the ligand and the target. vetmeduni.ac.at For 2-bromo-N-(3,4-dichlorophenyl)propanamide, these interactions could include:

Hydrogen bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming interactions with amino acid residues in the protein's binding site.

Hydrophobic interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen bonds: The bromine and chlorine atoms may also participate in halogen bonding, a type of non-covalent interaction.

Below is a hypothetical table summarizing the results of a molecular docking study of 2-bromo-N-(3,4-dichlorophenyl)propanamide with a protein target.

Hypothetical Ligand-Target Interaction Data

| Parameter | Predicted Value |

|---|---|

| Binding Free Energy (ΔG) | -8.5 kcal/mol |

| Enthalpic Contribution (ΔH) | -10.2 kcal/mol |

| Entropic Contribution (-TΔS) | 1.7 kcal/mol |

| Key Interacting Residues | Asp120, Phe250, Leu300 |

| Types of Interactions | Hydrogen bond, Hydrophobic, Halogen bond |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

A significant thrust in modern chemistry is the development of green and sustainable manufacturing processes. nih.govnih.gov For 2-bromo-N-(3,4-dichlorophenyl)propanamide, future research will likely focus on synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources, moving away from conventional methods that may rely on harsh reagents and complex purification steps. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative for amide bond formation. univ-antilles.fr The synthesis of amides is one of the most common reactions in the pharmaceutical and fine chemical industries. rsc.org Traditional methods often require atom-inefficient coupling reagents, leading to significant waste. nih.gov Future research could explore enzymes like lipases, proteases, or engineered amide synthetases to construct the amide bond in 2-bromo-N-(3,4-dichlorophenyl)propanamide.

Enzymatic strategies operate under mild conditions (aqueous medium, ambient temperature, and pressure), which reduces energy demand and minimizes the formation of byproducts. nih.gov Researchers are increasingly using ATP-dependent enzymes, which can be coupled with ATP recycling systems for efficiency in aqueous media, or hydrolase-catalyzed reactions in low-water systems to drive the reaction equilibrium towards amide formation. rsc.orgnih.gov The development of engineered biocatalysts through rational design could further enhance substrate specificity and catalytic efficiency for the specific precursors of the target molecule. nih.gov

Table 1: Comparison of Synthetic Approaches

| Feature | Conventional Synthesis | Biocatalytic Synthesis |

| Catalyst | Chemical coupling agents | Enzymes (e.g., lipases, amidases) |

| Reaction Conditions | Often high temperatures/pressures | Mild (ambient temp, neutral pH) |

| Solvents | Organic solvents | Aqueous media or low-water systems |

| Byproducts | Stoichiometric waste from reagents | Minimal, often just water |

| Selectivity | Can have issues with chemo- and regioselectivity | High chemo-, regio-, and stereoselectivity |

Flow chemistry, or continuous flow processing, is another paradigm shift in chemical manufacturing that offers significant advantages in terms of safety, efficiency, and scalability. seqens.commt.com Instead of large-scale batch reactors, reactions are performed in a continuously flowing stream through a network of tubes or microreactors. mt.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product consistency, and fewer impurities. seqens.comlonza.com

For the synthesis of 2-bromo-N-(3,4-dichlorophenyl)propanamide, flow chemistry could enable the safe handling of potentially hazardous reagents and the precise control of exothermic reactions. researchgate.netacs.org The modular nature of flow systems also facilitates multi-step syntheses by linking different reactors in sequence, streamlining the production process and reducing manual handling. uc.ptrsc.org This approach is particularly well-suited for the fine chemicals and pharmaceutical industries, where consistent quality and process robustness are critical. lonza.com

Exploration of Advanced Catalytic Systems for Derivatization

Beyond synthesis, future research will focus on the derivatization of the 2-bromo-N-(3,4-dichlorophenyl)propanamide scaffold to create analogues with novel properties. Advanced catalytic systems, particularly those for C–H bond activation, are a powerful tool for this purpose. youtube.com C–H activation allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netacs.org

For the N-(3,4-dichlorophenyl) moiety, transition-metal catalysts (e.g., palladium, ruthenium, rhodium) could be employed to selectively introduce new functional groups at specific positions on the aromatic ring. researchgate.netnih.gov The existing amide group can act as a directing group, guiding the catalyst to functionalize the ortho C–H bonds. acs.orgresearchgate.net This strategy could be used to synthesize a library of derivatives for structure-activity relationship (SAR) studies, potentially leading to compounds with enhanced biological activity or modified physicochemical properties.

In-depth Mechanistic Understanding of Environmental Degradation Pathways

Given that halogenated aromatic compounds are often used in agrochemicals, understanding the environmental fate of 2-bromo-N-(3,4-dichlorophenyl)propanamide is crucial. ucanr.edu Future research must focus on elucidating its degradation pathways in various environmental matrices, such as soil and water. researchgate.net This involves identifying the mechanisms of degradation (e.g., microbial degradation, photodegradation, hydrolysis) and characterizing the resulting transformation products. researchgate.netnih.gov

Computational Design of Related Molecular Architectures with Desired Reactivity Profiles

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules. nih.govpatsnap.com By using in silico techniques, researchers can design and evaluate new molecular architectures based on the 2-bromo-N-(3,4-dichlorophenyl)propanamide scaffold without the immediate need for extensive synthetic work. imi.hrnih.gov

Methods like molecular docking and molecular dynamics simulations can predict how modifications to the molecule will affect its binding to a specific biological target. researchgate.netfrontiersin.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with chemical reactivity or biological activity, guiding the design of compounds with desired profiles. imi.hr This computational-first approach accelerates the discovery process, reduces costs, and allows for the exploration of a much wider chemical space to identify promising candidates for synthesis and testing. mdpi.comrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. aimlic.comarxiv.org These data-driven techniques can analyze vast datasets to identify complex patterns and make predictions that are beyond the scope of traditional methods. neurips.ccrsc.org

In the context of 2-bromo-N-(3,4-dichlorophenyl)propanamide, ML models can be applied in several key areas:

Synthesis Prediction: AI-powered retrosynthesis tools can predict novel and efficient synthetic routes to the target molecule and its derivatives, learning from the entire body of published chemical reactions. microsoft.comengineering.org.cn Forward-prediction models can forecast the outcome and yield of a planned reaction under specific conditions. nih.govpku.edu.cn

Reactivity Prediction: Machine learning algorithms can predict the reactivity of different sites on the molecule, aiding in the design of selective derivatization strategies. rsc.orgnips.cc

Property Prediction: AI models can predict various properties of the compound and its analogues, including biological activity, toxicity, and environmental fate, based solely on their molecular structure. appliedclinicaltrialsonline.com This allows for rapid virtual screening of large libraries of potential new compounds.

By integrating AI and ML, the entire research and development cycle—from molecular design and synthesis planning to property prediction—can be significantly accelerated and optimized. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-(3,4-dichlorophenyl)propanamide?

The synthesis typically involves sequential functionalization of the aromatic ring and subsequent bromination. A general approach includes:

- Nitration and Hydrogenation : Starting with 1,2-dichlorobenzene, nitration yields 1,2-dichloro-4-nitrobenzene, followed by hydrogenation to produce 3,4-dichloroaniline .

- Acylation : Reacting 3,4-dichloroaniline with propanoyl chloride forms the propanamide backbone.

- Bromination : Introducing bromine at the α-position of the carbonyl group via radical bromination or using brominating agents like PBr₃ . Key challenges include controlling regioselectivity during bromination and minimizing side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the bromine substituent and aromatic protons.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z = 303.98 g/mol for C₉H₇BrCl₂NO) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar brominated amides .

Q. What is the primary mechanism of action of this compound in biological systems?

While direct studies on 2-bromo-N-(3,4-dichlorophenyl)propanamide are limited, analogs like Propanil (N-(3,4-dichlorophenyl)propanamide) inhibit photosynthesis by disrupting the electron transport chain in photosystem II . The bromine substituent may enhance lipophilicity, improving membrane penetration and target interaction .

Advanced Research Questions

Q. How does the bromine substitution influence the compound’s bioactivity compared to non-brominated analogs?

Bromine increases electrophilicity and steric bulk, potentially enhancing binding to biological targets. For example:

Q. What experimental strategies can resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values) may arise from differences in:

- Assay Conditions : Nutrient media composition, bacterial strain variability, or incubation time.

- Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability.

- Control Benchmarks : Standardize against reference compounds like vancomycin for antimicrobial studies . Recommendation : Replicate assays under harmonized protocols and report full experimental details.

Q. What are the structure-activity relationships (SAR) for modifying the propanamide scaffold?

Key structural parameters include:

- Aromatic Substitution : Dichloro groups at the 3,4-positions enhance herbicidal activity; shifting substituents alters target specificity .

- Bromine Position : α-Bromination increases reactivity, while β-substitution may reduce toxicity .

- Amide Linkers : Replacing the propanamide with sulfonamide groups (e.g., as in sulfonyl derivatives) modulates enzyme inhibition profiles . Table : Comparative Bioactivity of Analogues

Q. How can researchers optimize synthetic yields while minimizing toxic byproducts?

- Radical Bromination : Use N-bromosuccinimide (NBS) under controlled light to reduce side products .

- Catalytic Hydrogenation : Replace Raney nickel with palladium catalysts for safer nitro group reduction .

- Green Chemistry : Employ solvent-free conditions or ionic liquids to improve atom economy .

Data Contradiction Analysis

Conflicting reports on antimicrobial efficacy (e.g., MIC variations) may stem from differences in bacterial membrane composition or efflux pump expression. For example, Gram-negative bacteria may show resistance due to outer membrane permeability barriers absent in Gram-positive strains . Researchers should validate findings using standardized CLSI/MICE protocols and include cytotoxicity assays to distinguish specific vs. nonspecific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.